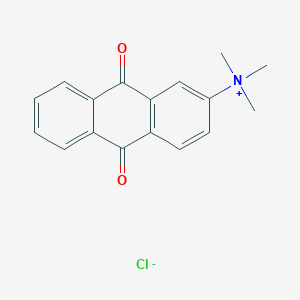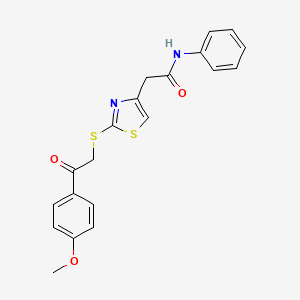![molecular formula C15H12ClF3N6O B2409799 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine CAS No. 321432-47-7](/img/structure/B2409799.png)
1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of trifluoromethylpyridine (TFMP), which is widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as the compound , has been a topic of research in the agrochemical and pharmaceutical industries . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand . Various methods of synthesizing 2,3,5-DCTF have been reported .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. For instance, the SMILES string representation of a similar compound, 3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole, is FC(F)(F)c1nc(Cl)n[nH]1 . This provides a simplified linear representation of the compound’s structure.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, a similar compound, 3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole, has a molecular weight of 171.51 g/mol and is a solid at room temperature .
Applications De Recherche Scientifique
Insecticidal Activity
- Methylene Group Modifications of N-(Isothiazol-5-yl)phenylacetamides : This study highlights the synthesis and insecticidal activity of various derivatives of N-(Isothiazol-5-yl)phenylacetamides, indicating their potential as broad-spectrum insecticides. These derivatives include structures similar to the compound , suggesting its potential use in pest control (Samaritoni et al., 1999).
Anticancer Properties
- In Silico Modeling for Breast Cancer Treatment : A study focused on a series of novel amide derivatives, closely related to the compound of interest, demonstrates their antiproliferative activity against human breast cancer cell lines. This suggests the potential application of such compounds in cancer treatment (Panneerselvam et al., 2022).
Material Science Applications
- Low-Colored Fluorinated Polyimides : Research on a novel trifluoromethyl-substituted bis(ether amine) monomer, which has structural similarities to the compound , has led to the development of fluorinated polyimides with applications in material science. These polyimides are noted for their solubility in organic solvents, low dielectric constants, and thermal stability (Chung et al., 2006).
Herbicidal Applications
- Modes of Action of Pyridazinone Herbicides : A study on substituted pyridazinone compounds, which include structures similar to the target compound, reveals their efficacy as herbicides. These compounds inhibit photosynthesis in plants, which could suggest a potential application in agriculture (Hilton et al., 1969).
Antitumor Activity
- Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives : This research synthesized novel pyridine derivatives with varying heterocyclic rings, showing significant antitumor activity. The findings indicate the potential of these compounds, structurally related to the compound of interest, as anticancer agents (Hafez & El-Gazzar, 2020).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitization, and specific target organ toxicity (single exposure) .
Orientations Futures
Propriétés
IUPAC Name |
1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-N,N-dimethyltetrazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N6O/c1-24(2)14-21-22-23-25(14)11-5-3-4-6-12(11)26-13-10(16)7-9(8-20-13)15(17,18)19/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFNXELQCHWETI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=NN1C2=CC=CC=C2OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

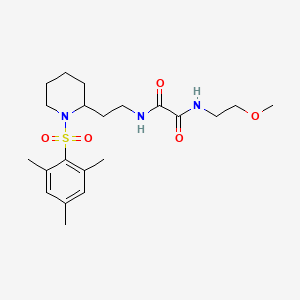
![[1-(2-Fluoroanilino)-1-oxopropan-2-yl] 2-chloropyridine-3-carboxylate](/img/structure/B2409718.png)

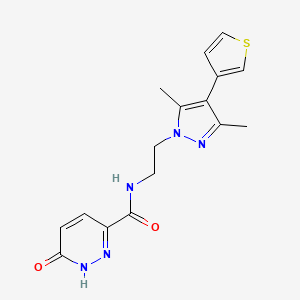
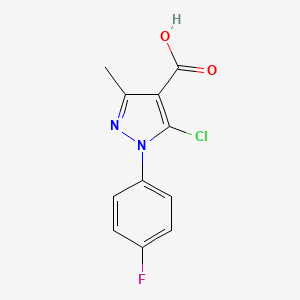
![(E)-3-(2,5-difluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2409722.png)
![4-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2409723.png)
![8-Chloro-1-oxaspiro[4.5]dec-6-ene](/img/structure/B2409724.png)
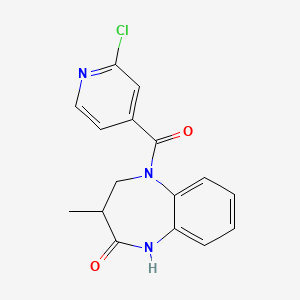
![6-((2-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2409732.png)
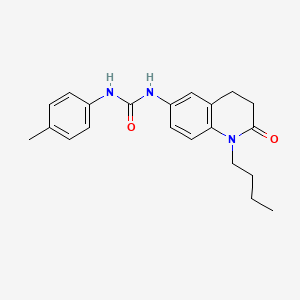
![6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B2409735.png)
